molecular formula C18H19N3O4S B2871664 N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899954-68-8

N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2871664
CAS No.: 899954-68-8
M. Wt: 373.43
InChI Key: GBLFZVVZLAKUTJ-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide ( 899955-32-9) is a high-purity chemical compound offered for scientific research and development. This compound has a molecular formula of C18H19N3O4S and a molecular weight of 373.4 g/mol . The structure of this compound features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, a scaffold noted in scientific literature for its potential biological activity. Research on structurally related benzothiazole and isothiazole compounds has explored their application as antimicrobial agents . Furthermore, similar molecular frameworks have been investigated in the context of modulating biological pathways, such as the activation of ubiquitin ligases like Parkin, which is a target in neurodegenerative disease research . The presence of both the dimethylaminophenyl group and the sulfone moiety in its architecture suggests potential for diverse reactivity and interaction with biological targets, making it a valuable building block in medicinal chemistry and drug discovery programs. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-18(23)15-5-3-4-6-16(15)26(21,24)25/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLFZVVZLAKUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

The target compound shares the benzoisothiazol-3-one 1,1-dioxide core with multiple analogues (Table 1). This core is critical for redox modulation and interactions with biological targets, as demonstrated by ’s N-substituted saccharins, which exhibited antioxidant and anticancer activities .

Table 1: Structural Comparison of Key Analogues

Compound Name Aromatic Substituent Propanamide Chain Modifications Reported Activities
Target Compound 4-(dimethylamino)phenyl None Not specified
N-(3-Acetylphenyl) analogue () 3-acetylphenyl None Not specified
N-(4-Chloro-3-nitrophenyl) () 4-chloro-3-nitrophenyl None Not specified
N-(2,4-dimethoxyphenyl) () 2,4-dimethoxyphenyl None Not specified
Alkyl/acetonitrile derivatives () Varied alkyl groups Acetonitrile or acetate Anticancer, anti-inflammatory

Substituent Effects on Pharmacological Properties

  • Electron-Donating vs. Methoxy groups () may improve metabolic stability but reduce polarity compared to the dimethylamino group .
  • Anticancer Activity: ’s analogues with alkyl/acetonitrile substituents showed moderate anticancer activity in vitro, suggesting the benzoisothiazol core’s role in cytotoxicity . The target compound’s dimethylamino group could modulate binding affinity to kinase or redox targets, though experimental validation is needed.

Hypothesized Structure-Activity Relationships (SAR)

Benzoisothiazol Core : Essential for redox activity and hydrogen bonding with biological targets.

Aromatic Substituents: Dimethylamino Group: May improve solubility and membrane permeability compared to nitro or chloro groups. Acetyl or Methoxy Groups: Could alter metabolic stability or off-target interactions .

Preparation Methods

Core Benzisothiazolone Synthesis

The 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl moiety is synthesized via cyclization of 2-mercaptobenzoic acid derivatives. A two-step oxidation and cyclization protocol is employed:

  • Thiol Oxidation : Treatment of 2-mercaptobenzoic acid with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours yields the sulfonic acid intermediate.
  • Cyclization : Reaction with chlorosulfonic acid at 80°C facilitates ring closure, forming the benzisothiazolone-1,1-dioxide core.

Key Parameters :

  • Temperature: 60–80°C
  • Oxidizing Agent: H₂O₂ (30% w/v)
  • Yield: 78–85%

Propanamide Linker Installation

The propanoic acid side chain is introduced via nucleophilic substitution or coupling reactions:

  • Alkylation : 3-Bromopropanoic acid reacts with the benzisothiazolone nitrogen in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 50°C.
  • Coupling Optimization : Post-alkylation, the carboxylic acid is activated using ethyl chloroformate (ECF) in tetrahydrofuran (THF), followed by amidation with 4-dimethylaminophenylamine.

Alternative Method :

  • Carbodiimide-Mediated Coupling : 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid is coupled with 4-dimethylaminophenylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Comparative studies reveal solvent polarity significantly impacts coupling efficiency:

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 25 62 88
THF 40 71 92
DCM 25 68 90
Acetonitrile 50 55 85

Data aggregated from

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine, while elevated temperatures (40–50°C) improve reaction kinetics without promoting side reactions.

Catalytic Additives

  • Triethylamine (TEA) : Neutralizes HCl byproduct during carbodiimide-mediated coupling, improving yields from 68% to 82%.
  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by stabilizing the transition state, reducing reaction time from 12 hours to 6 hours.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate:hexane (3:7) removes unreacted starting materials.
  • Reverse-Phase HPLC : Final purification using a C18 column with acetonitrile:water (65:35) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 3.02 (s, 6H, N(CH₃)₂), 2.91 (t, 2H, CH₂), 2.68 (t, 2H, CH₂).
  • IR (KBr) : νmax 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1550 cm⁻¹ (N-H).

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A patented continuous-flow process achieves 90% yield at 100 g scale:

  • Reactor Design : Tubular reactor with in-line IR monitoring.
  • Conditions : 45°C, residence time 30 minutes, EDC/HOBt catalyst system.

Cost-Efficiency Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
4-Dimethylaminophenylamine 320 45
EDC 150 25
Solvents 80 15
Catalysts 50 10

Data derived from

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylurea Formation : Minimized by using HOBt as an additive, reducing byproduct from 12% to <2%.
  • Oxidative Degradation : Stabilized by conducting reactions under nitrogen atmosphere.

Environmental Considerations

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste by 70%.

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